4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine
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Overview
Description
4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrrole and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings.
Scientific Research Applications
4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-pyrrol-2-yl)thiazol-2-amine
- 3-methyl-1-(thiazol-2-yl)-1H-pyrazol-4-amine
- 2-Thiazolamine, 4-(1-methyl-1H-pyrrol-3-yl)
Uniqueness
4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is unique due to the specific arrangement of the pyrrole and thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
952933-03-8 |
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Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4-(1-methylpyrrol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H9N3S/c1-11-3-2-6(4-11)7-5-12-8(9)10-7/h2-5H,1H3,(H2,9,10) |
InChI Key |
VKWSBIWVSSFLQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2=CSC(=N2)N |
Origin of Product |
United States |
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